N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique azetidine (4-membered nitrogen-containing ring) core. Key structural features include:
- 5-Methyl-1,2-oxazole-3-carbonyl substituent: A heterocyclic moiety contributing to lipophilicity and hydrogen-bonding interactions.
- N-[2-(2-Methoxyphenyl)ethyl] group: A methoxy-substituted aromatic side chain, commonly associated with receptor binding in neuropharmacological agents.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-9-15(20-25-12)18(23)21-10-14(11-21)17(22)19-8-7-13-5-3-4-6-16(13)24-2/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIMYQOJZAWLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: WAY-100635
Structure : N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)-cyclohexane .
Key Differences :
- Core Heterocycle: WAY-100635 uses a piperazine ring, while the target compound employs an azetidine.
- Substituents : WAY-100635 features a pyridinyl-cyclohexane group, whereas the target compound substitutes this with a 5-methyl-1,2-oxazole-3-carbonyl group. This difference may alter lipophilicity and metabolic pathways.
Functional Implications : - WAY-100635 is a well-characterized 5-HT1A antagonist with a binding affinity (Ki) of 0.2 nM. The target compound’s azetidine core and oxazole substituent could modulate binding kinetics or off-target effects .
Structural Analog: MPPF
Structure : 4-(2-Methoxyphenyl)-1-[2-(N-([18F]-2-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (MPPF) .
Key Differences :
- Core Heterocycle : MPPF contains a piperazine ring, contrasting with the azetidine in the target compound.
- Radiolabeling : MPPF is fluorinated for PET imaging, whereas the target compound lacks such modifications.
Functional Implications : - MPPF binds to 5-HT1A receptors with moderate affinity (Ki = 1.8 nM) and is used in neuroimaging. The azetidine in the target compound may enhance metabolic stability, extending half-life compared to MPPF’s 1.8-hour half-life .
Data Table: Structural and Functional Comparison
Research Implications
- Azetidine vs.
- Oxazole vs. Pyridinyl : The 5-methyl-1,2-oxazole group in the target compound could enhance metabolic stability by resisting cytochrome P450 oxidation compared to pyridinyl groups .
- 2-Methoxyphenyl Ethyl Group : Shared with WAY-100635 and MPPF, this moiety is critical for 5-HT1A interaction, suggesting conserved binding pocket engagement .
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